

6-fluoro-3-methyl-1H-indole spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-fluoro-3-methyl-1H-indole

Cat. No.: B2862408

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **6-fluoro-3-methyl-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-3-methyl-1H-indole is a key heterocyclic scaffold utilized in medicinal chemistry and materials science. Its structural integrity is paramount for its function and efficacy in downstream applications. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure of this compound. By integrating field-proven insights with foundational principles, this document serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of substituted indoles.

Molecular Structure and Numbering

A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of **6-fluoro-3-methyl-1H-indole**, with standard IUPAC numbering, is presented below. This numbering convention will be used throughout this guide for peak assignments.

Figure 1: Molecular structure of **6-fluoro-3-methyl-1H-indole** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis of both ^1H and ^{13}C NMR spectra provides detailed information about the electronic environment and connectivity of each atom.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **6-fluoro-3-methyl-1H-indole** in ~0.6 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is standard for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[\[1\]](#)
- Internal Standard: Modern spectrometers typically lock on the deuterium signal of the solvent, making an internal standard like tetramethylsilane (TMS) optional. Chemical shifts are referenced to the residual CHCl_3 signal at δ 7.26 ppm for ^1H NMR and the CDCl_3 triplet at δ 77.16 ppm for ^{13}C NMR.
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz instrument for ^1H and 125 MHz for ^{13}C , to ensure high resolution and sensitivity.[\[2\]](#)
- Data Acquisition: Standard pulse programs are used to acquire ^1H , ^{13}C , and often, 2D correlation spectra (like COSY and HSQC) for unambiguous assignments.

^1H NMR Spectral Data & Interpretation

The ^1H NMR spectrum provides a map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals neighboring protons.

Table 1: ^1H NMR Data for **6-fluoro-3-methyl-1H-indole** in CDCl_3 [\[2\]](#)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
NH-1	7.88	s (broad)	-	1H
H-5	7.49	dd	8.6, 5.4	1H
H-7	7.04	dd	9.7, 2.2	1H
H-2	6.96	s (broad)	-	1H
H-4	6.91	td	9.6, 2.2	1H

| CH₃-8 | 2.34 | s | - | 3H |

Expert Interpretation:

- N-H Proton (δ 7.88): The indole N-H proton appears as a broad singlet significantly downfield. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N atom and potential solvent exchange. Its downfield position is characteristic of acidic protons on a nitrogen within an aromatic system. In polar solvents like DMSO-d₆, this peak would be expected to shift even further downfield due to hydrogen bonding with the solvent.[3][4]
- Aromatic Protons (δ 6.91-7.49): The three protons on the benzene ring display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
 - H-5 (δ 7.49, dd): This proton is ortho to the fluorine atom and shows a large doublet splitting from the adjacent H-4 (³J_{HH} = 8.6 Hz) and a smaller doublet splitting from the fluorine atom (³J_{HF} = 5.4 Hz).
 - H-7 (δ 7.04, dd): Located ortho to the pyrrole ring fusion, this proton is split by the fluorine atom four bonds away (⁴J_{HF} = 9.7 Hz) and the H-5 proton (⁴J_{HH} = 2.2 Hz, a smaller meta-coupling).
 - H-4 (δ 6.91, td): This proton experiences coupling to the adjacent H-5 (³J_{HH} = 9.6 Hz) and a nearly identical coupling to the fluorine atom three bonds away (³J_{HF} ≈ 9.6 Hz),

resulting in a triplet-like appearance. The smaller meta-coupling to H-7 ($^4J_{HH} = 2.2$ Hz) further splits this into a triplet of doublets.

- Pyrrole Ring Proton H-2 (δ 6.96): This proton appears as a slightly broadened singlet. The broadening can arise from long-range coupling to the C3-methyl group. Its chemical shift is typical for the C2-proton of a 3-substituted indole.[5]
- Methyl Protons (δ 2.34): The C3-methyl group protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.34 ppm is characteristic of a methyl group attached to an electron-rich aromatic ring.

^{13}C NMR Spectral Data & Interpretation

The ^{13}C NMR spectrum reveals the electronic environment of each carbon atom. The presence of fluorine introduces characteristic C-F coupling constants, which are invaluable for assignment.

Table 2: ^{13}C NMR Data for **6-fluoro-3-methyl-1H-indole** in CDCl_3 [2]

Carbon Assignment	Chemical Shift (δ , ppm)	C-F Coupling Constant (J_{CF} , Hz)
C-6	161.10, 159.22	$^1J_{CF} \approx 235$ Hz
C-7a	136.29, 136.19	$^2J_{CF} \approx 12$ Hz
C-3a	125.05	-
C-2	121.86	-
C-5	119.65, 119.57	$^2J_{CF} \approx 10$ Hz
C-3	111.96	-
C-4	108.03, 107.83	$^3J_{CF} \approx 25$ Hz
C-7	97.42, 97.21	$^3J_{CF} \approx 26$ Hz

| C-8 (CH_3) | 9.72 | - |

Note: The original source reports doublets for the fluorine-coupled carbons. The estimated J values are derived from these splittings and typical C-F coupling magnitudes.

Expert Interpretation:

- C-6 (δ ~160.16): The carbon directly attached to the fluorine atom (C-6) is the most downfield in the aromatic region and is split into a large doublet due to one-bond C-F coupling ($^1J_{CF}$). This coupling constant is typically very large (230-260 Hz) and is a definitive indicator of a direct C-F bond.[6]
- C-7a and C-5 (δ ~136.24 and ~119.61): These carbons are two bonds away from the fluorine (ortho) and are split into smaller doublets by $^2J_{CF}$ coupling, which is typically in the range of 10-25 Hz.
- C-4 and C-7 (δ ~107.93 and ~97.32): These carbons are three bonds away (meta) and also show doublet splitting due to $^3J_{CF}$ coupling, which is often of a similar magnitude to $^2J_{CF}$. The significant upfield shift of C-7 is characteristic of its position adjacent to the nitrogen atom.
- Quaternary Carbons (C-3a, C-3): C-3a is part of the benzene ring, while C-3 is in the pyrrole ring. Their chemical shifts are consistent with their positions within the indole framework.
- Methyl Carbon C-8 (δ 9.72): The methyl carbon appears far upfield, as is typical for sp^3 -hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key bonds within a molecule.

Predicted IR Absorptions

While an experimental spectrum for this specific molecule is not readily available in the literature, its IR absorptions can be reliably predicted based on the known frequencies for indole and fluoroaromatic compounds.[7][8][9]

Table 3: Predicted Characteristic IR Peaks for **6-fluoro-3-methyl-1H-indole**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3400	N-H	Stretching	Medium, Sharp
3100-3000	Aromatic C-H	Stretching	Medium
2950-2850	Methyl C-H	Stretching	Medium-Weak
~1620, ~1580, ~1460	Aromatic C=C	Ring Stretching	Strong-Medium
~1250-1100	C-F	Stretching	Strong

| ~850-750 | Aromatic C-H | Out-of-plane bend| Strong |

Expert Interpretation:

- N-H Stretch (~3400 cm⁻¹): A sharp peak in this region is a hallmark of the indole N-H group. [7] Its position and sharpness can be affected by hydrogen bonding in the solid state or in concentrated solutions.
- C-F Stretch (~1250-1100 cm⁻¹): The presence of a strong absorption band in this region is a critical diagnostic for the fluorine substituent. This bond vibration is often very intense.
- Aromatic Region: The C=C ring stretching vibrations confirm the presence of the aromatic system. The C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the benzene ring.

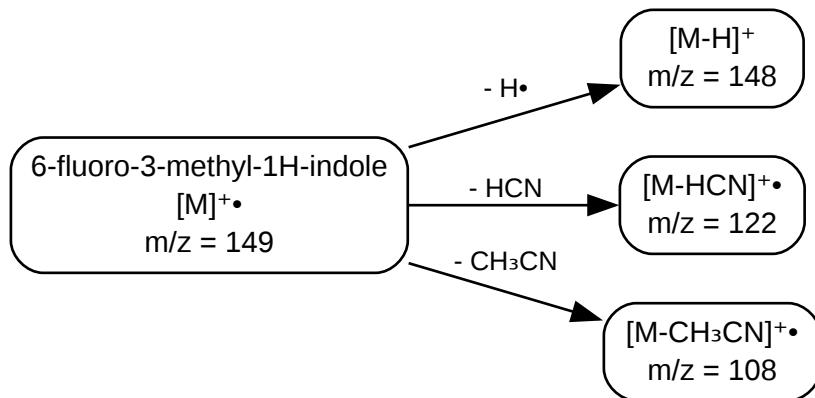
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure.

Methodology: Electron Ionization (EI)

For a small, relatively stable molecule like **6-fluoro-3-methyl-1H-indole**, Electron Ionization (EI) is a standard method. In this technique, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Predicted Fragmentation Pathway


The fragmentation of indoles is well-documented.[10][11] The molecular ion is typically prominent, and fragmentation often proceeds through pathways that maintain aromatic stability.

Expected Molecular Ion:

- m/z 149: This corresponds to the molecular weight of $C_9H_8FN^+$, the radical cation $[M]^{+\bullet}$.

Key Fragmentation Steps:

- Loss of a hydrogen radical ($H\bullet$): Formation of a stable $[M-1]^+$ ion (m/z 148), likely through the expansion of the pyrrole ring to a quinolinium-like structure.
- Loss of acetonitrile (CH_3CN): A common rearrangement for 3-methylindoles can lead to the expulsion of acetonitrile, though less favored than HCN loss from the parent ring.
- Loss of Hydrogen Cyanide (HCN): This is a classic fragmentation pathway for the indole nucleus, leading to a stable aromatic fragment.[11] For this molecule, this would result in an ion at m/z 122 ($[M-HCN]^+$).

[Click to download full resolution via product page](#)

Figure 2: Proposed key fragmentation pathways for **6-fluoro-3-methyl-1H-indole** in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z	Proposed Ion Structure/Formula	Description
149	$[\text{C}_9\text{H}_8\text{FN}]^{+\bullet}$	Molecular Ion (Base Peak)
148	$[\text{C}_9\text{H}_7\text{FN}]^+$	Loss of a hydrogen radical, likely from the methyl or N-H group
122	$[\text{C}_8\text{H}_6\text{F}]^+$	Loss of hydrogen cyanide (HCN) from the indole core

| 108 | $[\text{C}_7\text{H}_5\text{F}]^{+\bullet}$ | Loss of acetonitrile (CH_3CN) via rearrangement |

Conclusion

The structural identity of **6-fluoro-3-methyl-1H-indole** is unequivocally confirmed by a combination of spectroscopic techniques. ^1H and ^{13}C NMR provide a detailed atom-by-atom map of the molecular skeleton, with characteristic chemical shifts and coupling constants (especially C-F couplings) serving as definitive fingerprints. Predicted IR spectroscopy confirms the presence of key functional groups, notably the N-H and C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the established behavior of the indole nucleus. Together, these methods form a self-validating system for the comprehensive characterization of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. rsc.org [rsc.org]
- 3. unn.edu.ng [unn.edu.ng]
- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [6-fluoro-3-methyl-1H-indole spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2862408#6-fluoro-3-methyl-1h-indole-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com